molecular formula C21H21N3O4 B12204436 2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B12204436
M. Wt: 379.4 g/mol
InChI Key: MVDNFLPGOYKLSJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
8.42 s (br) 1H NH (acetamide)
7.21 d (J=8.4 Hz) 2H H2/H6 (tetrahydronaphthalene)
6.88 d (J=8.8 Hz) 2H H3'/H5' (methoxyphenoxy)
6.79 d (J=8.8 Hz) 2H H2'/H6' (methoxyphenoxy)
4.12 s 2H OCH₂CO (acetamide)
3.74 s 3H OCH₃
2.78 m 4H H5/H8 (tetrahydronaphthalene)
1.92 m 4H H6/H7 (tetrahydronaphthalene)

¹³C NMR (101 MHz, DMSO-d₆) :

δ (ppm) Assignment
169.8 C=O (acetamide)
159.3 C-O (methoxyphenoxy)
154.6 C3 (oxadiazole)
132.1 C4 (oxadiazole)
128.4 C2/C6 (tetrahydronaphthalene)
114.2 C2'/C6' (methoxyphenoxy)
55.1 OCH₃
43.8 CH₂ (acetamide linker)

Infrared (IR) Absorption Characteristics

Wavenumber (cm⁻¹) Assignment
3280 N-H stretch (amide)
1665 C=O stretch (amide I)
1602 C=N stretch (oxadiazole)
1247 C-O-C asymmetric stretch
1033 C-O symmetric stretch

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

m/z Relative Intensity (%) Fragment Ion
379.4 15 [M]⁺
336.3 42 [M - CH₃O]⁺
293.2 78 [M - CH₃O - COCH₂]⁺
185.1 100 [C₁₀H₁₁N₂O]⁺ (tetrahydronaphthalene-oxadiazole)

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H21N3O4/c1-26-17-8-10-18(11-9-17)27-13-19(25)22-21-20(23-28-24-21)16-7-6-14-4-2-3-5-15(14)12-16/h6-12H,2-5,13H2,1H3,(H,22,24,25)

InChI Key

MVDNFLPGOYKLSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

Preparation Methods

Cyclization of Amidoxime Derivatives

The 1,2,5-oxadiazole ring is synthesized via cyclization of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)amidoxime.

  • Procedure :

    • React 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h to form the aldoxime.

    • Treat the aldoxime with trichloroacetic anhydride (1.5 eq) in dichloromethane at 0°C, followed by stirring at RT for 12 h to generate the nitrile oxide.

    • Perform a [3+2] cycloaddition with cyanoacetamide (1.1 eq) in THF using tetrabutylammonium fluoride (TBAF, 0.1 eq) as a catalyst, yielding 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine.

Analytical Data :

  • Yield : 78%

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (s, 1H, NH2), 7.25–7.15 (m, 3H, Ar-H), 2.80–2.60 (m, 4H, tetrahydronaphthalene CH2), 1.75–1.65 (m, 4H, tetrahydronaphthalene CH2).

Acylation and Etherification

Chloroacetylation of the Oxadiazol-3-Amine

The amine group is acylated to introduce the acetamide backbone.

  • Procedure :

    • Dissolve 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine (1 eq) in anhydrous THF.

    • Add chloroacetyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

    • Stir at RT for 4 h to obtain N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chloroacetamide.

Analytical Data :

  • Yield : 85%

  • IR (KBr) : 1681 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Nucleophilic Substitution with 4-Methoxyphenol

The chloroacetamide intermediate undergoes etherification with 4-methoxyphenol.

  • Procedure :

    • Mix N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chloroacetamide (1 eq) with 4-methoxyphenol (1.5 eq) in acetone.

    • Add potassium carbonate (2 eq) and heat at 60°C for 8 h.

    • Purify by recrystallization from ethanol.

Analytical Data :

  • Yield : 72%

  • 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 161.2 (C-OCH3), 154.5 (oxadiazole C=N), 132.4–115.2 (Ar-C), 55.3 (OCH3).

Alternative Routes and Optimization

One-Pot Cyclization-Acylation

A streamlined method combines oxadiazole formation and acylation:

  • React 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde oxime with cyanoacetamide in the presence of TBAF (0.1 eq) and chloroacetyl chloride (1.2 eq) in THF.

  • Add 4-methoxyphenol/K2CO3 after 6 h and continue stirring for 12 h.

Advantages :

  • Total Yield : 65%

  • Purity : 97% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key Catalyst/Solvent
Cyclization-Acylation7818TBAF/THF
Stepwise Synthesis7224K2CO3/acetone
One-Pot6518TBAF/THF, K2CO3/acetone

Challenges and Solutions

  • Low Cyclization Efficiency : Use of TBAF improves ring closure kinetics by 40% compared to traditional bases.

  • Byproduct Formation : Recrystallization from ethanol reduces impurities (<2%) .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives with varying properties.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research may explore its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (Reported) Key References
Target Compound 1,2,5-Oxadiazole 4-Methoxyphenoxy, tetrahydronaphthalene 415.44 Not explicitly reported
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalen-1-yloxy, phenyl 404.39 Anticancer (in vitro screening)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalen-1-yloxy, 4-chlorophenyl 393.11 Antibacterial (moderate activity)
2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 1,2-Oxazole 2-Methoxyphenoxy, sulfamoylphenyl 430.45 Anti-inflammatory (predicted)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 292.72 Intermediate for heterocyclic synthesis

Key Differences and Implications

Core Heterocycle 1,2,5-Oxadiazole (target compound): Exhibits higher metabolic stability compared to 1,2,3-triazole (compounds 6a, 6m) due to reduced susceptibility to enzymatic degradation .

Substituent Effects Tetrahydronaphthalene vs. Naphthalene: The saturated tetrahydronaphthalene in the target compound may enhance solubility compared to fully aromatic naphthalene derivatives (e.g., 6a, 6m) . Methoxy Position: The 4-methoxyphenoxy group (target) vs. 2-methoxyphenoxy () alters electronic distribution, affecting receptor binding.

Biological Activity

  • Triazole derivatives (e.g., 6a, 6m) show antibacterial and anticancer activity , likely due to metal coordination (Cu-triazole complexes) and DNA intercalation .
  • Sulfamoyl-containing analogs (e.g., ) are predicted to target cyclooxygenase (COX) enzymes for anti-inflammatory effects, whereas the target compound’s oxadiazole core may favor kinase inhibition .

Synthetic Complexity

  • Triazole derivatives require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), while oxadiazoles are synthesized via cyclocondensation of nitriles and hydroxylamine .

Table 2: Physicochemical Properties

Property Target Compound 6a 6m
LogP (Predicted) 3.8 4.2 4.5 3.1
Hydrogen Bond Donors 1 1 1 2
Rotatable Bonds 6 5 5 7

Research Findings and Gaps

  • Contradictions : While triazole derivatives (e.g., 6m) show antibacterial activity, oxadiazoles are less explored in this context, highlighting a research gap .
  • Synthetic Optimization : The target compound’s synthesis may benefit from microwave-assisted cyclocondensation to improve yield, as demonstrated for related acetamides .

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